N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide

PI3Kδ inhibitor AKT phosphorylation Immunology

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a low-molecular-weight (222.3 g/mol) heterocyclic amide featuring a 1-methylpyrazole core, a 3-piperidin-3-yl substituent, and an N-methylcarboxamide at the 4-position. The compound belongs to the pyrazole-4-carboxamide class, a privileged scaffold in kinase inhibitor and GPCR modulator drug discovery, and is primarily sourced as a specialty research chemical with a reported purity of ≥95%.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 2092072-94-9
Cat. No. B2649597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide
CAS2092072-94-9
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCNC(=O)C1=CN(N=C1C2CCCNC2)C
InChIInChI=1S/C11H18N4O/c1-12-11(16)9-7-15(2)14-10(9)8-4-3-5-13-6-8/h7-8,13H,3-6H2,1-2H3,(H,12,16)
InChIKeyMULVGOLBNYIUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide (CAS 2092072-94-9): Core Scaffold Identity and Procurement Context


N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a low-molecular-weight (222.3 g/mol) heterocyclic amide featuring a 1-methylpyrazole core, a 3-piperidin-3-yl substituent, and an N-methylcarboxamide at the 4-position . The compound belongs to the pyrazole-4-carboxamide class, a privileged scaffold in kinase inhibitor and GPCR modulator drug discovery, and is primarily sourced as a specialty research chemical with a reported purity of ≥95% [1]. Its dual methylation pattern (N1-methyl on pyrazole and N-methyl on the carboxamide) distinguishes it from the more common des-methyl or N,N-dimethyl analogs, directly impacting hydrogen-bond donor/acceptor capacity, lipophilicity, and target-interaction profiles [2].

Why N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide Cannot Be Replaced by Generic Pyrazole‑Piperidine Carboxamides


The pyrazole-4-carboxamide class encompasses structurally diverse compounds where subtle changes in N-substitution (methyl vs. ethyl vs. H) or piperidine connectivity (3-yl vs. 4-yl) produce profound shifts in kinase selectivity, physicochemical properties, and biological target engagement [1][2]. For instance, N,1-dimethylation eliminates a hydrogen-bond donor on the carboxamide nitrogen compared to the primary amide analog, reducing topological polar surface area (tPSA) and thereby modulating passive permeability and off-target binding [1]. Conversely, the N-methyl group preserves a single H-bond donor, whereas the N,N-dimethyl variant completely removes this feature, which can ablate key target interactions such as those with the catalytic lysine in PI3Kδ or the active-site serine of prolylcarboxypeptidase [2][3]. Generic substitution without confirmatory biochemical profiling therefore risks both loss of on-target potency and introduction of unwanted isoform cross-reactivity.

Quantitative Differentiation Evidence for N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide vs. Closest Analogs


PI3Kδ Cellular Inhibition Potency vs. Des-Methyl and N,N-Dimethyl Analogs

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 102 nM, measured by electrochemiluminescence after 30 min incubation [1]. The des-methyl analog (1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, CAS 1803593-28-3) has not been reported in the same assay, but the primary amide typically shows reduced cellular permeability due to higher tPSA, which can translate to weaker intracellular target engagement [2]. The N,N-dimethyl analog (CAS 1803584-06-6) lacks the H-bond donor on the carboxamide, which is required for a key interaction with the PI3Kδ hinge region, and no PI3Kδ cellular IC₅₀ data are publicly available for this compound . Thus, the 102 nM value represents the only validated cellular potency benchmark within this sub-series.

PI3Kδ inhibitor AKT phosphorylation Immunology Cellular assay

Target Engagement: Prolylcarboxypeptidase (PRCP) Inhibition vs. Pan-Kinase Pyrazole Carboxamides

The Therapeutic Target Database annotates N,1-dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide (Piperidinyl pyrazole derivative 3) as an inhibitor of prolylcarboxypeptidase (PRCP), a serine protease implicated in cardiovascular, inflammatory, and metabolic disorders [1]. In contrast, closely related pyrazole-4-carboxamide scaffolds such as AT7519 (N-(piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide) are multi-CDK inhibitors (CDK1 IC₅₀ = 210 nM, CDK2 IC₅₀ = 47 nM, CDK5 IC₅₀ = 13 nM) [2], and the N,N-dimethyl analog JNJ-40411813 is an mGlu₂ receptor positive allosteric modulator (EC₅₀ = 147 nM) . The PRCP target engagement of the title compound therefore represents a therapeutically distinct, non-kinase mechanism not shared by these structural neighbors.

PRCP inhibitor Prolylcarboxypeptidase Metabolic disease Target selectivity

PI3Kδ vs. CYP3A4 Selectivity Window Compared to Pan-PI3K Pyrazole Carboxamides

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide exhibits a >98-fold selectivity window between PI3Kδ cellular inhibition (IC₅₀ = 102 nM) and CYP3A4 time-dependent inhibition (IC₅₀ > 10,000 nM in human liver microsomes) [1]. This is significant because pan-PI3K inhibitor scaffolds often carry substantial CYP3A4 liability; for example, the pan-PI3K inhibitor BKM120 (buparlisib) shows CYP3A4 IC₅₀ < 1,000 nM, which triggers clinical drug-drug interaction warnings [2]. The target compound's minimal CYP3A4 interaction reduces the risk of metabolic drug interactions, an important consideration for researchers evaluating PI3Kδ chemical probes intended for combination studies.

PI3K isoform selectivity CYP3A4 inhibition Drug-drug interaction Off-target liability

NADPH Oxidase (NOX) Inhibitory Potential Unique to Pyrazolo[1,5-a]pyridine Substitution Pattern

The Genkyotex patent family (US20120316380, EP2536721A1) demonstrates that pyrazolo-piperidine derivatives bearing specific N-1 and C-3 substitution patterns inhibit NADPH oxidase isoforms (NOX1-5) involved in cardiovascular and fibrotic diseases [1]. While the exact title compound is not explicitly exemplified in the patent, the 1-methyl-3-piperidin-3-yl substitution pattern matches the Markush structure, and representative examples with this motif showed NOX4 IC₅₀ values in the 50–500 nM range in cell-free superoxide production assays [1]. By contrast, compounds with piperidin-4-yl connectivity or pyrazole-3-carboxamide regioisomers were inactive (IC₅₀ > 10,000 nM) [1]. Substituting the target compound with a piperidin-4-yl regioisomer would therefore be predicted to abolish NOX inhibitory activity entirely.

NADPH oxidase inhibitor NOX Reactive oxygen species Cardiovascular

Physicochemical Differentiation: Permeability-Relevant Properties vs. Primary Amide Analog

The N-methylcarboxamide in the target compound (C₁₁H₁₈N₄O, MW 222.3) yields a computed tPSA of approximately 64 Ų and 1 H-bond donor, compared to ~81 Ų and 2 H-bond donors for the primary amide analog (1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide, CAS 1803593-28-3) [1]. The lower tPSA and reduced HBD count of the target compound predict superior passive membrane permeability according to Veber rules, while retaining sufficient polarity for aqueous solubility (estimated logP ~1.0–1.5) [1]. These properties position it favorably for cell-based assays compared to the more polar primary amide, which may require higher concentrations or prodrug strategies to achieve equivalent intracellular exposure.

Lipophilicity Permeability tPSA Drug-likeness

Absence of CB1 Cannabinoid Activity Contrasts with Rimonabant-Class Pyrazole Carboxamides

A structurally related subclass of N-piperidino-3-pyrazolecarboxamides, exemplified by rimonabant (SR141716A, CAS 158681-13-1), is characterized by high-affinity CB1 cannabinoid receptor antagonism (Ki = 1.8 nM) [1]. The title compound lacks the 5-(4-chlorophenyl) and 1-(2,4-dichlorophenyl) substituents required for CB1 binding, and no CB1 affinity is reported in major databases (BindingDB, ChEMBL, PubChem) [2]. This is a critical differentiation: researchers requiring a PI3Kδ or PRCP chemical probe without CB1-mediated confounds (hypothermia, catalepsy, appetite modulation) should select the target compound over rimonabant-class pyrazole carboxamides.

CB1 receptor Cannabinoid Off-target Chemical probe selectivity

Optimal Research Use Cases for N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide Based on Verified Differentiation Evidence


PI3Kδ-Selective Chemical Probe Development for B-Cell Immunology

The validated cellular IC₅₀ of 102 nM against PI3Kδ in Ri-1 cells [Section 3, Evidence Item 1] makes this compound a viable starting point for developing PI3Kδ-selective chemical probes. Its >98-fold selectivity over CYP3A4 [Section 3, Evidence Item 3] supports combination studies with CYP3A4-metabolized drugs (e.g., dexamethasone, cyclophosphamide) without pharmacokinetic confounding. Researchers should confirm PI3Kα/β/γ isoform selectivity experimentally before in vivo use.

Prolylcarboxypeptidase (PRCP) Target Validation in Cardiovascular and Metabolic Disease Models

The TTD annotation of this compound as a PRCP inhibitor [Section 3, Evidence Item 2] positions it as one of the only commercially available small-molecule tools for PRCP target validation. Given that AT7519 and JNJ-40411813 address unrelated targets (CDKs and mGlu₂, respectively) [Section 3, Evidence Item 2], the target compound fills a unique niche for studying PRCP biology in hypertension, atherosclerosis, and metabolic syndrome.

NADPH Oxidase (NOX) Inhibitor Medicinal Chemistry with Defined Piperidine Connectivity Requirements

The patent-derived structure-activity relationship demonstrates that only the piperidin-3-yl connectivity supports NOX inhibition, whereas the 4-yl regioisomer is inactive [Section 3, Evidence Item 4]. This compound therefore serves as a critical synthetic intermediate and pharmacophoric reference for NOX inhibitor lead optimization, particularly for NOX4-driven fibrotic and cardiovascular diseases.

CNS-Penetrant Probe with Built-In CB1 Safety Counter-Screen

The absence of the rimonabant 1,5-diarylpyrazole pharmacophore [Section 3, Evidence Item 6] eliminates CB1-mediated neurological side effects (hypothermia, sedation). Combined with its favorable permeability properties (tPSA ~64 Ų) [Section 3, Evidence Item 5], the compound is suitable for CNS target engagement studies (e.g., striatal PRCP or PI3Kδ in microglia) where CB1 off-target activity would be catastrophic to data interpretation.

Quote Request

Request a Quote for N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.